APDye 680 TFP Ester

Description

Properties

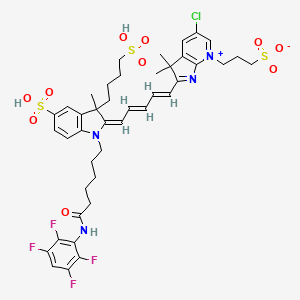

Molecular Formula |

C42H47ClF4N4O10S3 |

|---|---|

Molecular Weight |

975.5 g/mol |

IUPAC Name |

3-[5-chloro-3,3-dimethyl-2-[(1E,3E,5E)-5-[3-methyl-1-[6-oxo-6-(2,3,5,6-tetrafluoroanilino)hexyl]-5-sulfo-3-(4-sulfobutyl)indol-2-ylidene]penta-1,3-dienyl]pyrrolo[2,3-b]pyridin-7-ium-7-yl]propane-1-sulfonate |

InChI |

InChI=1S/C42H47ClF4N4O10S3/c1-41(2)30-23-27(43)26-50(19-12-22-63(56,57)58)40(30)48-34(41)13-6-4-7-14-35-42(3,18-9-11-21-62(53,54)55)29-24-28(64(59,60)61)16-17-33(29)51(35)20-10-5-8-15-36(52)49-39-37(46)31(44)25-32(45)38(39)47/h4,6-7,13-14,16-17,23-26H,5,8-12,15,18-22H2,1-3H3,(H3-,49,52,53,54,55,56,57,58,59,60,61) |

InChI Key |

KWCVZQQOGQYHDA-UHFFFAOYSA-N |

Isomeric SMILES |

CC1(C2=C(N=C1/C=C/C=C/C=C/3\C(C4=C(N3CCCCCC(=O)NC5=C(C(=CC(=C5F)F)F)F)C=CC(=C4)S(=O)(=O)O)(C)CCCCS(=O)(=O)O)[N+](=CC(=C2)Cl)CCCS(=O)(=O)[O-])C |

Canonical SMILES |

CC1(C2=C(N=C1C=CC=CC=C3C(C4=C(N3CCCCCC(=O)NC5=C(C(=CC(=C5F)F)F)F)C=CC(=C4)S(=O)(=O)O)(C)CCCCS(=O)(=O)O)[N+](=CC(=C2)Cl)CCCS(=O)(=O)[O-])C |

Origin of Product |

United States |

Chemical Reactivity and Bioconjugation Principles of Apdye 680 Tfp Ester

Role of the Tetrafluorophenyl (TFP) Ester Moiety in Amine-Reactive Conjugation

The key to APDye 680 TFP Ester's functionality lies in its amine-reactive tetrafluorophenyl (TFP) ester group. wikipedia.orglumiprobe.com This group is designed to react specifically with primary amines, which are commonly found in biomolecules such as the lysine (B10760008) residues of proteins and antibodies, as well as amine-modified oligonucleotides. axispharm.comaatbio.com

The TFP ester facilitates the formation of a stable amide bond between the dye and the target biomolecule. axispharm.comaxispharm.com This covalent linkage is crucial for ensuring that the fluorescent label remains attached to its target during experimental procedures. The reaction typically occurs under mild, slightly basic conditions, with an optimal pH range of 7.5 to 8.0. vulcanchem.com

A significant advantage of the TFP ester over other amine-reactive groups, such as the more traditional N-hydroxysuccinimide (NHS) esters, is its enhanced stability in aqueous solutions. axispharm.comwikipedia.org TFP esters are less prone to spontaneous hydrolysis, the process by which the ester reacts with water and becomes non-reactive. axispharm.comwikipedia.org This increased stability allows for more efficient and reproducible labeling of biomolecules, as more of the dye remains active throughout the conjugation reaction. axispharm.comaxispharm.com

Mechanisms of Amine-Reactive Linkage Formation in Research Contexts

The formation of a stable amide bond between this compound and a biomolecule proceeds through a nucleophilic acyl substitution reaction. echemi.comchemistrysteps.com In this mechanism, the primary amine group on the biomolecule acts as a nucleophile, attacking the electrophilic carbonyl carbon of the TFP ester. echemi.com

This attack leads to the formation of a transient tetrahedral intermediate. echemi.com Subsequently, this intermediate collapses, and the tetrafluorophenol group is released as a leaving group, resulting in the formation of a stable amide bond. echemi.comchemistrysteps.com The reaction is favored under slightly basic conditions because the non-protonated form of the primary amine is a more potent nucleophile. ucsd.edu

The efficiency of this linkage is a key factor in various research applications. For instance, in the context of creating fluorescently labeled antibodies for immunoassays, the stable amide bond ensures that the dye's fluorescence is a reliable indicator of the antibody's location. Similarly, when labeling nucleic acids, this robust linkage is essential for tracking the probes in techniques like fluorescence in situ hybridization (FISH). aatbio.com

Comparative Analysis of TFP Ester Reactivity and Stability in Research Conjugations

In the field of bioconjugation, the choice of reactive chemistry is critical to the success of the experiment. TFP esters, such as the one found in APDye 680, offer distinct advantages in terms of reactivity and stability when compared to other amine-reactive functionalities, most notably NHS esters. axispharm.comwikipedia.org

Hydrolytic Stability: The most significant advantage of TFP esters is their superior resistance to hydrolysis, particularly under the basic conditions required for amine labeling. axispharm.comwikipedia.orgnih.gov While NHS esters can hydrolyze relatively quickly, TFP esters can remain stable for several hours, leading to higher conjugation efficiency and more consistent results. axispharm.comwikipedia.org Research has shown that at a pH of 7.4 and 25°C, TFP esters have a hydrolysis half-life of 120 minutes, compared to just 30 minutes for NHS esters. This stability is particularly beneficial in applications requiring longer reaction times or when working with precious biomolecules. vulcanchem.com

Performance in Specific Applications: The enhanced stability of TFP esters has been shown to be advantageous in specific research contexts. For example, in the fabrication of DNA arrays on gold surfaces, TFP-activated surfaces resulted in a higher density of immobilized DNA and reduced background fluorescence compared to NHS-activated surfaces. nih.govacs.org This was attributed to the greater stability of the TFP ester under the basic conditions used for DNA immobilization. nih.govacs.org

Interactive Data Table: Comparison of Amine-Reactive Esters

| Feature | TFP Ester | NHS Ester |

| Reactive Group | Tetrafluorophenyl Ester | N-hydroxysuccinimide Ester |

| Target Functional Group | Primary Amines | Primary Amines |

| Bond Formed | Amide | Amide |

| Optimal pH for Reaction | 7.5 - 8.0 vulcanchem.com | 7.0 - 9.0 aatbio.com |

| Hydrolytic Stability | More stable, especially at basic pH axispharm.comwikipedia.org | Less stable, prone to hydrolysis nih.gov |

| By-product | Tetrafluorophenol | N-hydroxysuccinimide |

Methodological Frameworks for Biomolecule Labeling with Apdye 680 Tfp Ester

Strategies for Protein and Antibody Conjugation in Research Studies

The conjugation of APDye 680 TFP Ester to proteins and antibodies is a common application in research. biotium.com The process involves the reaction of the TFP ester with primary amine groups present on the surface of the protein, primarily the ε-amino groups of lysine (B10760008) residues and the N-terminal α-amino group. aatbio.comfishersci.be This reaction results in the formation of a stable covalent bond, attaching the fluorescent dye to the biomolecule. axispharm.comaatbio.com

TFP esters are noted for their increased stability in aqueous solutions compared to the more common N-hydroxysuccinimidyl (NHS) esters, which are also used for amine labeling. axispharm.comaxispharm.comthermofisher.cn This enhanced stability allows for more controlled and efficient labeling reactions, as the TFP ester is less susceptible to hydrolysis, an unwanted side reaction that can reduce labeling efficiency. axispharm.comthermofisher.cn The reaction is typically carried out in a buffer with a pH between 7 and 9. axispharm.comaatbio.com

Optimizing the parameters of the labeling reaction is crucial for achieving the desired degree of labeling (DOL) and maintaining the biological activity of the protein or antibody. Key parameters to consider include:

Dye-to-Protein Molar Ratio: The ratio of this compound to the protein or antibody directly influences the number of dye molecules that will be conjugated. aatbio.com A higher molar ratio generally leads to a higher DOL, but excessive labeling can lead to fluorescence quenching and potentially compromise the protein's function. axispharm.comaatbio.com For many antibodies, an optimal DOL is typically between 2 and 10. aatbio.com

pH of the Reaction Buffer: The pH of the reaction buffer is a critical factor. axispharm.comaatbio.com While the reaction with primary amines is most efficient at a slightly alkaline pH (typically 8.0-9.0), some proteins, like IgM antibodies, may be sensitive to higher pH values and require labeling closer to neutral pH (7.2-7.5). aatbio.comthermofisher.com

Reaction Time and Temperature: The conjugation reaction is typically carried out at room temperature for a set period, often around one hour. fishersci.bethermofisher.com Adjusting the reaction time can also be a method to control the DOL, especially with the more hydrolytically stable TFP esters. thermofisher.cn

Protein Concentration: The concentration of the protein or antibody in the reaction mixture can also affect labeling efficiency. aatbio.com Higher protein concentrations can favor the conjugation reaction over hydrolysis of the dye. aatbio.com

Table 1: Key Parameters for Optimizing Protein Labeling with this compound

| Parameter | Recommended Range/Consideration | Rationale |

| Dye-to-Protein Molar Ratio | Typically 5:1 to 20:1, empirically determined. aatbio.com | Controls the degree of labeling (DOL). aatbio.com |

| pH | 7.2 - 9.0. aatbio.comthermofisher.com | Balances reaction efficiency with protein stability. aatbio.comthermofisher.com |

| Reaction Time | 30 - 60 minutes at room temperature. thermofisher.comaatbio.com | Allows for sufficient conjugation without excessive hydrolysis. thermofisher.cn |

| Protein Concentration | >2 mg/mL recommended. aatbio.com | Higher concentrations can improve labeling efficiency. aatbio.com |

The conditions of the labeling reaction can have a significant impact on the integrity and performance of the resulting fluorescently labeled protein or antibody. Harsh reaction conditions, such as excessively high pH or prolonged reaction times, can lead to denaturation of the protein, altering its structure and potentially impairing its biological function. thermofisher.com

The degree of labeling is also a critical factor for performance. While a higher DOL can lead to a brighter fluorescent signal, over-labeling can result in self-quenching of the dye molecules, leading to a decrease in fluorescence intensity. axispharm.comaatbio.com Furthermore, excessive modification of lysine residues can alter the protein's isoelectric point and may interfere with its binding affinity or other biological activities. aatbio.com Therefore, careful optimization of the reaction conditions is essential to produce a conjugate with the desired brightness and retained functionality for use in research applications. aatbio.com

Optimization of Labeling Parameters for Research Protocols

Labeling of Oligonucleotides and Other Amine-Containing Molecules

This compound can also be used to label oligonucleotides and other molecules that contain a primary amine group. aatbio.comegmdx.comaxispharm.com For oligonucleotide labeling, an amine group is typically introduced at a specific position (5', 3', or internally) during solid-phase synthesis. nih.gov This amine-modified oligonucleotide can then be reacted with the this compound in a similar manner to proteins, resulting in a stable, fluorescently labeled probe. aatbio.comfishersci.be

The reaction conditions for labeling oligonucleotides are generally similar to those for proteins, with the reaction being carried out in a buffer at a slightly alkaline pH to facilitate the reaction with the primary amine. thermofisher.com For example, a 0.1 M sodium tetraborate (B1243019) buffer at pH 8.5 is a commonly used labeling buffer for oligonucleotides. thermofisher.com

Post-Conjugation Processing and Characterization of Fluorescently Labeled Biomolecules for Research Applications

Following the conjugation reaction, it is essential to remove any unconjugated dye from the labeled biomolecule. aatbio.com This purification step is crucial to ensure that the measured fluorescence is solely from the labeled biomolecule and not from free dye in the solution. Common methods for purifying labeled proteins and antibodies include:

Gel Filtration Chromatography: This method separates molecules based on their size. The larger, labeled protein or antibody will elute from the column before the smaller, unconjugated dye molecules. aatbio.com Sephadex G-25 is a commonly used resin for this purpose. aatbio.com

Dialysis: This technique involves placing the reaction mixture in a dialysis bag with a specific molecular weight cutoff and dialyzing it against a large volume of buffer. The small, unconjugated dye molecules will pass through the pores of the membrane, while the larger, labeled biomolecule will be retained. thermofisher.com

For labeled oligonucleotides, purification methods can include:

Ethanol Precipitation: This is often used as an initial purification step to precipitate the oligonucleotide, leaving some of the smaller, unconjugated dye in the supernatant. thermofisher.com

Gel Electrophoresis: Polyacrylamide gel electrophoresis can be used to separate the labeled oligonucleotide from the unlabeled oligonucleotide and free dye. thermofisher.com

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a powerful technique for purifying and analyzing labeled oligonucleotides. thermofisher.com

Once purified, the degree of labeling (DOL) of the conjugate is often determined. This is typically done by measuring the absorbance of the sample at the protein's absorbance maximum (usually 280 nm) and the dye's absorbance maximum. aatbio.com These values, along with the extinction coefficients of the protein and the dye, can be used to calculate the DOL. aatbio.com

Applications in Advanced Biological and Biomedical Research Utilizing Apdye 680 Tfp Ester

Integration in Cellular and Subcellular Fluorescence Imaging Studies

The unique characteristics of APDye 680 TFP Ester make it highly suitable for high-resolution fluorescence imaging of cellular and subcellular structures. Its emission in the near-IR spectrum is particularly advantageous as it falls in a window where autofluorescence from biological specimens is significantly reduced. axispharm.com This results in a higher signal-to-noise ratio, enabling clearer visualization of labeled targets.

Live-cell imaging is a powerful technique used to study dynamic cellular processes in their native state. thermofisher.com The application of fluorescent probes in live-cell imaging requires dyes with low cytotoxicity, high photostability to withstand repeated laser exposure, and bright signals for clear detection.

While specific studies focusing exclusively on this compound in live-cell imaging are not detailed in the provided sources, its properties align with the stringent requirements for this application. Dyes in the 680 nm range are utilized for their ability to minimize non-specific binding to cellular surfaces, which is crucial for reducing background noise during live imaging. aatbio.com The high photostability of APDye 680 ensures that the fluorescent signal remains consistent over the extended time courses often required for studying cellular dynamics, such as organelle trafficking or cell migration. axispharm.comthermofisher.com Furthermore, its near-IR emission minimizes phototoxicity and interference from endogenous fluorophores, which is a common challenge in live-cell analysis. axispharm.comaxispharm.com

Research has demonstrated that different fluorescent esters can produce differential staining patterns, highlighting various subcellular compartments based on the dye's properties. biorxiv.orgnih.gov The hydrophobicity and charge of the dye can influence its ability to penetrate membranes and accumulate in specific organelles, revealing nanoscale features like membrane-bound compartments and vesicles. biorxiv.org The stable covalent linkage formed by the TFP ester ensures that the fluorescent signal is well-retained through the multiple washing and permeabilization steps inherent in fixation and staining protocols. This methodology is also applicable to thick tissue samples that have been optically cleared, allowing for deep-tissue imaging. nih.gov

Research on Live-Cell Imaging Methodologies

Utility in Flow Cytometry for Multiparametric Analysis

Flow cytometry is a high-throughput technique that allows for the simultaneous measurement of multiple characteristics of individual cells within a heterogeneous population. nih.govnih.gov The use of multiple fluorescently-labeled antibodies and dyes in a single experiment, known as multiparametric analysis, is a cornerstone of modern flow cytometry. nih.govnih.gov

This compound is well-suited for this application. ruixibiotech.comaxispharm.comaxispharm.com Its primary use is in the creation of fluorescently-labeled antibodies. The TFP ester reacts with primary amines on the antibody, covalently attaching the APDye 680 fluorophore. These labeled antibodies can then be used to detect specific cell surface or intracellular proteins. The key advantages of using APDye 680 in this context are:

High Brightness: APDye 680 can be conjugated to proteins at high ratios without significant self-quenching, leading to brighter signals and more sensitive detection of target antigens. axispharm.comaxispharm.com

Minimal Spectral Overlap: Its emission peak at approximately 700 nm is well-separated from many commonly used fluorophores in the visible spectrum (e.g., FITC, PE, PerCP), reducing the need for complex spectral compensation.

Low Autofluorescence Interference: By detecting signals in the far-red range of the spectrum, the contribution of cellular autofluorescence is minimized, improving the resolution of dimly fluorescent populations. axispharm.com

| Application | Utility of this compound | Key Advantages | Source(s) |

| Live-Cell Imaging | Labeling of biomolecules to study dynamic processes over time. | High photostability, near-IR emission reduces phototoxicity and autofluorescence. | axispharm.comthermofisher.comaatbio.com |

| Fixed Cell/Tissue Microscopy | Covalent staining of proteins for high-resolution structural analysis. | Provides context to immunofluorescence; stable labeling for multi-step protocols. | biorxiv.orgnih.govnih.gov |

| Flow Cytometry | Conjugation to antibodies for multiparametric cell analysis. | Bright signal, minimal spectral overlap, low interference from autofluorescence. | ruixibiotech.comaxispharm.comaxispharm.comnih.gov |

| Super-Resolution Microscopy | Enabling imaging below the diffraction limit of light. | Photostability and brightness are critical for high-intensity laser illumination. | aatbio.comthermofisher.com |

| Multiplexed Detection | Simultaneous visualization of multiple targets. | Spectrally distinct emission allows for combination with other far-red and visible dyes. | biorxiv.orgatto-tec.combiorxiv.org |

Application in Advanced Microscopy Techniques

The demand for higher resolution and greater multiplexing capability in fluorescence microscopy has led to the development of advanced imaging techniques. The photophysical properties of this compound make it a valuable reagent for these cutting-edge methods.

Super-resolution microscopy techniques bypass the diffraction limit of light, enabling visualization of cellular structures at the nanoscale (~20-100 nm). stfc.ac.uknih.gov These methods, which include Stimulated Emission Depletion (STED), Stochastic Optical Reconstruction Microscopy (STORM), and Photoactivated Localization Microscopy (PALM), place stringent demands on the fluorophores used. thermofisher.comnih.gov

Dyes must be exceptionally bright and photostable to withstand the high-intensity laser illumination required. thermofisher.com Research on spectrally similar dyes like ATTO 680 has shown their suitability for these techniques. aatbio.com

In STED microscopy , a high-power depletion laser is used to silence fluorescence at the periphery of the excitation spot. The photostability of dyes like APDye 680 is critical to survive this intense light. thermofisher.com

In STORM and PALM , which are single-molecule localization methods, individual fluorophores are stochastically switched on and off. stfc.ac.ukabberior.rocks The brightness of each "on" event is crucial for precise localization, and dyes in the 680 nm class have been successfully used for this purpose. aatbio.comthermofisher.com

Multiplexed imaging allows researchers to visualize multiple targets within the same sample simultaneously, providing crucial information about the spatial relationships between different proteins and structures. biorxiv.orgatto-tec.com The success of multiplexing relies on the use of spectrally distinguishable fluorophores.

This compound is an excellent candidate for multiplexed experiments due to its emission in the far-red portion of the spectrum. atto-tec.com This allows it to be combined with a wide array of popular dyes that emit in the blue, green, and red channels with minimal spectral crosstalk. Research has shown that multiple dye ester species can be used together for multi-spectral imaging, and that near-IR dyes can be paired with other far-red fluorophores like SiR or Cy5 for two- or three-color super-resolution imaging. biorxiv.orgbiorxiv.org

Research in Super-Resolution Microscopy (e.g., STORM, PALM, STED)

Role in High-Throughput Screening Assays and Biosensor Development

The unique characteristics of this compound, particularly its near-infrared (NIR) fluorescence and stable reactive group, position it as a valuable tool in the development of high-throughput screening (HTS) assays and novel biosensors. The tetrafluorophenyl (TFP) ester moiety provides a significant advantage over traditional N-hydroxysuccinimidyl (NHS) esters due to its enhanced resistance to spontaneous hydrolysis, which leads to more efficient and reproducible conjugation with amine-containing biomolecules. alfa-chemistry.comaxispharm.comruixibiotech.com This stability is crucial in the complex and often automated environments of HTS and biosensor fabrication.

In the realm of HTS, near-infrared dyes like APDye 680 are instrumental in drug discovery and target identification. alfa-chemistry.com Their application in HTS allows for the rapid screening of large libraries of chemical compounds. nih.gov The low background autofluorescence in biological samples in the NIR spectrum enhances the signal-to-noise ratio, a critical factor for the sensitivity and reliability of screening assays. nih.govaxispharm.com For example, high-throughput near-infrared screening has been successfully employed to discover new DNA-stabilized silver clusters with fluorescent properties, showcasing the power of NIR fluorescence in large-scale screening projects. rsc.org By conjugating this compound to specific proteins, peptides, or oligonucleotides, researchers can create highly specific probes to monitor molecular interactions, enzyme activity, or the binding of potential drug candidates in an HTS format.

The development of fluorescent biosensors also benefits significantly from amine-reactive dyes such as this compound. researchgate.netdynamic-biosensors.com A biosensor typically consists of a biological recognition element coupled to a signal transducer. By covalently labeling a recognition molecule (e.g., an antibody or a nucleic acid aptamer) with APDye 680, its fluorescence can be modulated upon binding to the target analyte. This change in fluorescence serves as the basis for detection and quantification. The amine-reactive TFP ester allows for the straightforward and stable attachment of the dye to the biomolecule. acs.orgresearchgate.net For instance, fluorescent probes for the detection of amines and for protein labeling have been developed using amine-reactive dyes, demonstrating the versatility of this approach in creating sensitive and specific biosensors. researchgate.netmdpi.com

Table 1: Comparison of Reactive Esters for Bioconjugation

| Feature | TFP (Tetrafluorophenyl) Ester | NHS (N-hydroxysuccinimidyl) Ester |

|---|---|---|

| Reactivity | Reacts with primary amines to form stable amide bonds. alfa-chemistry.comaxispharm.com | Reacts with primary amines to form stable amide bonds. fishersci.bebroadpharm.com |

| Stability in Aqueous Solution | More resistant to spontaneous hydrolysis, especially at basic pH. alfa-chemistry.comaxispharm.com | Less stable and more susceptible to hydrolysis. alfa-chemistry.comaxispharm.com |

| Labeling Efficiency | Higher efficiency and better reproducibility due to increased stability. alfa-chemistry.comaxispharm.com | Can result in lower labeling efficiency due to hydrolysis. alfa-chemistry.comaxispharm.com |

| Common Applications | Protein and antibody labeling, oligonucleotide conjugation, biosensor development. alfa-chemistry.comdynamic-biosensors.comresearchgate.net | Historically common for protein and antibody labeling. mdpi.comfishersci.be |

Contributions to Immunofluorescence and Western Blotting Research

This compound and its spectral equivalents, such as Alexa Fluor® 680 and IRDye® 680RD, have made significant contributions to the fields of immunofluorescence and Western blotting, primarily by enabling more sensitive and quantitative detection methods. axispharm.comlicor.comjacksonimmuno.com

Immunofluorescence: In immunofluorescence (IF), the goal is to visualize the localization of specific proteins within cells and tissues. The bright and highly photostable nature of APDye 680 is a major asset for IF applications. axispharm.comaatbio.com Its emission in the near-infrared spectrum minimizes interference from the natural autofluorescence of biological specimens, which is typically found in the visible region of the spectrum. axispharm.com This leads to clearer images with higher contrast. This compound can be conjugated to secondary antibodies, which then bind to primary antibodies targeting the protein of interest, allowing for precise spatial localization through fluorescence microscopy. licorbio.comaxispharm.com The stable amide bond formed by the TFP ester ensures that the fluorescent signal remains associated with the target protein throughout the imaging process.

Western Blotting: Western blotting is a cornerstone technique for the detection and quantification of specific proteins in a complex mixture. The use of near-infrared fluorescent dyes like APDye 680 has revolutionized this technique, moving it from a qualitative or semi-quantitative method to a highly quantitative one. jacksonimmuno.comthermofisher.comlicorbio.com

Key contributions include:

High Sensitivity and Low Background: The 700 nm detection channel, where APDye 680 emits, has inherently low background on blotting membranes, allowing for the detection of low-abundance proteins. licor.comjacksonimmuno.com

Quantitative Analysis: Fluorescent signals from dyes like IRDye 680RD are proportional to the amount of target protein over a wide dynamic range. licorbio.comazurebiosystems.com This linearity is essential for accurately measuring relative changes in protein expression between different samples, a critical aspect of many biological studies. thermofisher.comazurebiosystems.com

Multiplex Detection: A significant advantage of fluorescent Western blotting is the ability to perform multiplex analysis, where multiple proteins can be detected simultaneously on the same blot. jacksonimmuno.com By using APDye 680 (or its equivalents) in combination with another dye that emits at a different wavelength (e.g., IRDye 800CW in the 800 nm channel), researchers can probe for two different proteins at once. licorbio.combiocompare.comlicorbio.com This saves time, reduces the amount of sample needed, and improves the accuracy of comparisons by eliminating the need for stripping and reprobing the blot. jacksonimmuno.com

Research findings have demonstrated the robustness of this approach. For example, studies have shown that secondary antibodies conjugated with IRDye 680RD provide strong and reliable signals for Western blotting on imaging systems like the LI-COR® Odyssey®. biocompare.comprotocols.io This allows for the sensitive detection of various proteins, from housekeeping proteins used for normalization to specific targets of interest in complex cell lysates. biocompare.comlicorbio.com

Table 2: Research Findings on the Application of APDye 680 Equivalents in Western Blotting

| Research Area | Finding | Significance | Reference |

|---|---|---|---|

| Quantitative Analysis | Signal intensity from NIR dyes shows a wide linear range with protein concentration. | Enables accurate relative quantification of protein expression levels. | licorbio.comazurebiosystems.com |

| Multiplexing | Simultaneous detection of two or more proteins using spectrally distinct dyes (e.g., IRDye 680RD and IRDye 800CW). | Increases throughput and accuracy by allowing for internal controls on the same blot. | biocompare.comlicorbio.com |

| Sensitivity | Low background in the 700 nm channel enhances detection of low-abundance proteins. | Crucial for studying proteins with low expression levels. | licor.comjacksonimmuno.com |

| Protocol Validation | Specific protocols have been developed and validated for using IRDye 680RD-conjugated antibodies in immunoprecipitation followed by Western blot. | Provides researchers with reliable and optimized methods for their experiments. | protocols.io |

Table 3: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| Alexa Fluor® 680 |

| IRDye® 680RD |

| N-hydroxysuccinimidyl (NHS) ester |

| IRDye 800CW |

| DNA-stabilized silver clusters |

Innovations and Future Directions in Apdye 680 Tfp Ester Research

Development of Novel Conjugates and Advanced Derivatives

Research into APDye 680 TFP Ester is actively expanding through the creation of novel conjugates and a diverse portfolio of advanced derivatives. The TFP (tetrafluorophenyl) ester group is an amine-reactive functional group that facilitates the covalent attachment of the APDye 680 fluorophore to biomolecules. fishersci.at TFP esters are noted for being less susceptible to spontaneous hydrolysis during conjugation reactions compared to more traditional N-hydroxysuccinimide (NHS) esters. fishersci.ataxispharm.comlumiprobe.comaxispharm.com This enhanced stability allows for more efficient and reproducible labeling of primary amines on proteins, antibodies, and amine-modified oligonucleotides. axispharm.com

The development of various functionalized forms of the APDye 680 core structure demonstrates a clear trend towards broadening its applicability. While the TFP ester is designed for amine reactivity, other derivatives of the APDye 680 fluorophore have been developed to target different functional groups, including:

Alkyne and Azide derivatives: For use in click chemistry, a powerful and specific conjugation method. axispharm.com

Maleimide derivatives: For specific labeling of thiol groups found in cysteine residues of proteins. axispharm.com

DBCO (Dibenzocyclooctyne) derivatives: For strain-promoted alkyne-azide cycloaddition (SPAAC), a type of copper-free click chemistry. axispharm.com

This expansion into a suite of reactive forms allows researchers to integrate the APDye 680 fluorophore into a wide array of complex biological systems and constructs. The development of these derivatives is critical for advancing into next-generation applications such as antibody-drug conjugates (ADCs), peptide-drug conjugates, and antibody-oligonucleotide conjugates, where precise and stable fluorophore attachment is paramount. novel-conjugates.com

Exploration of Enhanced Photophysical Properties for Diverse Research Applications

APDye 680 is a bright and highly photostable near-infrared dye with photophysical properties that make it a strong equivalent to other well-known dyes like Alexa Fluor® 680 and IRDye® 680RD. axispharm.comaxispharm.com Its excitation and emission in the NIR spectrum are particularly advantageous for applications where background autofluorescence from biological samples can be a significant issue. axispharm.comaxispharm.com

The key photophysical properties of APDye 680 are summarized below:

| Property | Value | Source(s) |

| Maximum Excitation (λabs) | ~678 nm | axispharm.com |

| Maximum Emission (λem) | ~701 nm | axispharm.com |

| Molar Extinction Coefficient (ε) | ~185,000 M⁻¹cm⁻¹ | axispharm.com |

| Solubility | Water, DMSO, DMF | axispharm.com |

| pH Sensitivity | Insensitive in pH 4-10 range | axispharm.comaxispharm.com |

These properties contribute to several enhanced features. The high molar extinction coefficient indicates a strong ability to absorb light, while its photostability ensures resistance to photobleaching during extended imaging experiments. axispharm.com A significant feature of APDye 680 is that it can be conjugated to proteins at high molar ratios without substantial self-quenching, which leads to brighter conjugates and more sensitive detection. axispharm.com

These enhanced photophysical characteristics are being exploited in a variety of research applications:

Small Animal Imaging: The NIR emission allows for deep tissue penetration and excellent clearance profiles. axispharm.comaxispharm.com

Flow Cytometry: The dye is well-suited for excitation by the 633 nm laser line, and its brightness enables sensitive multi-parameter detection. axispharm.com

Western Blotting & ELISA: The high signal-to-noise ratio afforded by the NIR fluorescence provides sensitive detection in various bioassays. axispharm.com

The stability of the TFP ester linkage further enhances these applications by ensuring the fluorophore remains attached to the target biomolecule, providing a reliable and lasting signal. axispharm.comaxispharm.com

Addressing Challenges and Identifying Opportunities in Probe Design for Specific Research Objectives

While this compound offers numerous advantages, challenges in probe design remain, particularly concerning specificity and background signal in complex environments. A primary challenge is achieving site-specific labeling on complex biomolecules like antibodies. The TFP ester reacts with primary amines, which can be present at multiple locations (e.g., lysine (B10760008) residues and the N-terminus) on a protein. This can lead to a heterogeneous population of labeled molecules, potentially impacting the conjugate's function and binding affinity.

However, these challenges present significant opportunities for innovation. The superior stability of TFP esters compared to NHS esters provides a wider time window for conjugation reactions, offering better control and reproducibility. axispharm.comlumiprobe.com This stability is an opportunity to optimize reaction conditions (e.g., pH, temperature, reaction time) to favor conjugation at more specific sites.

Further opportunities lie in leveraging the unique properties of this compound for targeted probe design:

Targeted In Vivo Imaging: Conjugating this compound to molecules with high binding affinity for specific cancer biomarkers can create probes for non-invasive tumor imaging.

Super-Resolution Microscopy: The photostability and brightness of the APDye 680 core are desirable characteristics for advanced imaging techniques like dSTORM and STED, an area where similar dyes have already proven effective. aatbio.comtocris.com

Multiplexed Assays: The distinct spectral properties of APDye 680 allow it to be combined with other fluorophores in multiplexed detection systems, enabling the simultaneous analysis of multiple targets.

Emerging Methodologies and Interdisciplinary Research Integration with this compound

The robust characteristics of this compound are facilitating its integration into emerging methodologies across various scientific disciplines. Its use is expanding beyond traditional immunofluorescence and western blotting into more sophisticated analytical techniques.

In the field of quantitative biology, fluorescence cross-correlation spectroscopy (FCCS) is one such advanced method where fluorescently labeled biomolecules are used to study binding kinetics. researchgate.net The bright and stable signal from APDye 680 conjugates is well-suited for the high-sensitivity detection required in such single-molecule studies.

The interdisciplinary integration of this compound is evident in its application across different research domains:

From Cell Biology to In Vivo Research: The dye is used for staining cells for flow cytometry and microscopy, and its NIR properties also make it ideal for tracking those same cells or labeled biomolecules in small animal models. axispharm.comaxispharm.com This allows for a seamless transition from in vitro to in vivo studies.

Materials Science and Bionanotechnology: The stable conjugation chemistry of TFP esters allows for the labeling of nanoparticles and other synthetic materials, creating hybrid probes for diagnostics and targeted delivery applications.

Assay Development: The dye is being incorporated into advanced immunoassay formats, such as fluorescence immunoassays (FIA), to achieve higher sensitivity and broader dynamic ranges than conventional colorimetric or chemiluminescent methods. axispharm.com

The continued development of conjugation technologies, such as those involving PEG linkers, which can be combined with TFP esters, further enhances the utility of APDye 680 by improving the solubility and pharmacokinetic properties of the resulting conjugates. axispharm.com This synergy between fluorophore chemistry, conjugation techniques, and advanced analytical methods positions this compound as a valuable tool in ongoing and future interdisciplinary research.

Q & A

Basic: What are the key steps for conjugating APDye 680 TFP Ester to biomolecules with primary amines?

Methodological Answer:

this compound reacts with primary amines (e.g., lysine residues in proteins) via nucleophilic acyl substitution. The protocol involves:

Buffer Preparation : Use carbonate/bicarbonate buffer (pH 8.5–9.0) to ensure amine deprotonation . Avoid buffers containing competing nucleophiles (e.g., Tris, glycine).

Molar Ratio Optimization : Start with a 10:1 dye-to-protein molar ratio, adjusting based on empirical testing to avoid over-labeling .

Incubation : React at 4°C for 2–4 hours to minimize hydrolysis while ensuring efficient conjugation .

Purification : Remove unreacted dye using size-exclusion chromatography or dialysis .

Basic: How do buffer pH and composition influence the labeling efficiency of this compound?

Methodological Answer:

- pH : Optimal labeling occurs at pH 8–9, where primary amines are deprotonated and reactive. Below pH 7.5, reaction efficiency drops sharply due to protonated amines .

- Buffer Selection : Phosphate or borate buffers are preferred. Avoid amine-containing buffers (e.g., Tris) to prevent competition with target biomolecules .

- Temperature : Lower temperatures (4°C) reduce hydrolysis of the TFP ester, improving yield .

Advanced: How can researchers resolve contradictory reports on this compound’s stability during conjugation?

Data Contradiction Analysis:

Evidence suggests variability in stability:

- High Stability : TFP esters resist hydrolysis better than NHS esters in basic conditions, enabling longer reaction times .

- Instability : Under suboptimal conditions (e.g., elevated temperature, acidic pH), decomposition rates increase, leading to variable yields (33–75%) .

Resolution Strategy : - Validate reaction conditions (pH, temperature) using control experiments.

- Pre-quantify dye stability via HPLC or spectrophotometry before conjugation .

Advanced: What experimental approaches optimize this compound’s reproducibility in live-cell imaging?

Experimental Design:

Pre-conjugation Stability Assays : Monitor dye hydrolysis rates under physiological conditions (e.g., PBS, 37°C) .

Reaction Scale Testing : Small-scale trials (e.g., 50–100 µL) to determine optimal dye-to-protein ratios before scaling up .

Fluorescence Quenching Controls : Include unlabeled controls to account for nonspecific binding or autofluorescence .

Advanced: How to troubleshoot low labeling efficiency despite optimal molar ratios?

Troubleshooting Framework:

Check Dye Integrity : Confirm dye solubility and absence of hydrolysis via absorbance at 680 nm .

Buffer Interference : Test alternative buffers (e.g., HEPES vs. carbonate) to rule out nucleophilic competition .

Storage Conditions : Ensure dye is stored desiccated at -20°C to prevent moisture-induced degradation .

Post-labeling Purification : Verify removal of unreacted dye using SDS-PAGE with in-gel fluorescence imaging .

Advanced: How does this compound compare to NHS esters in long-term fluorescence tracking studies?

Methodological Comparison:

- Stability : TFP esters exhibit slower hydrolysis rates in basic conditions, enabling prolonged reaction times without significant yield loss .

- Specificity : Both esters target primary amines, but TFP esters show reduced nonspecific binding in lipid-rich environments (e.g., cell membranes) .

- Applications : TFP esters are preferable for multi-step protocols requiring extended incubation (e.g., intracellular labeling) .

Advanced: What validation methods confirm successful this compound conjugation?

Validation Protocol:

Spectrophotometry : Measure absorbance at 680 nm and 280 nm to calculate dye-to-protein ratio (ε680 = 210,000 M<sup>-1</sup>cm<sup>-1</sup>; ε280 corrected for dye contribution) .

Mass Spectrometry : Confirm covalent attachment via mass shift corresponding to dye molecular weight (~1,048 Da) .

Functional Assays : Test labeled biomolecules in downstream applications (e.g., flow cytometry) to verify retained activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.